1-[4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazin-1-yl]ethan-1-one
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Overview
Description
1-[4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazin-1-yl]ethan-1-one is a complex organic compound that features a benzodioxepine ring fused with a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazin-1-yl]ethan-1-one typically involves multiple steps. One common approach is to start with the preparation of the benzodioxepine ring, followed by sulfonylation and subsequent coupling with piperazine. The final step involves the introduction of the ethanone group. Reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-[4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or benzodioxepine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazin-1-yl]ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 1-[4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. Detailed studies on its binding affinity, selectivity, and molecular interactions are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dihydro-2H-1,5-benzodioxepine-7-thiol
- 7-乙酰基-3,4-二氢-1,5-苯并二噁庚
- 7-溴-3,4-二羟基-2H-1,5-苯并二氧
Uniqueness
Compared to similar compounds, 1-[4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazin-1-yl]ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonyl and piperazine moieties contribute to its versatility in various applications, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
1-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5S/c1-12(18)16-5-7-17(8-6-16)23(19,20)13-3-4-14-15(11-13)22-10-2-9-21-14/h3-4,11H,2,5-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKCDPDSKEWPLJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)OCCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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